molecular formula C9H13NO B8477217 (2-Ethyl-6-methyl-pyridin-4-yl)-methanol CAS No. 945463-92-3

(2-Ethyl-6-methyl-pyridin-4-yl)-methanol

Cat. No. B8477217
M. Wt: 151.21 g/mol
InChI Key: PSNJYIOQENZTFD-UHFFFAOYSA-N
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Patent
US08178562B2

Procedure details

A suspension of 2-ethyl-6-methyl-isonicotinic acid (2.73 g, 16.5 mmol) in THF (30 mL) is treated with borane in THF (1M, 33.1 mL) at rt for 15 h. The mixture is quenched with sat. aq. Na2CO3 (100 mL) and extracted with CHCl3 (5×50 mL). The organic extracts are dried (Na2SO4), filtered and evaporated (50 mbar, 45° C.) to give crude (2-ethyl-6-methyl-pyridin-4-yl)-methanol (2.18 g); LC-MS: tR=0.80 min, [M+1]+=205.32.
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
33.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[N:11]=1)[C:6](O)=[O:7])[CH3:2].B>C1COCC1>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:6][OH:7])[CH:9]=[C:10]([CH3:12])[N:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
C(C)C=1C=C(C(=O)O)C=C(N1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
33.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is quenched with sat. aq. Na2CO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (50 mbar, 45° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC(=CC(=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.